molecular formula C13H20N2O3S B2947513 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea CAS No. 2194901-64-7

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2947513
M. Wt: 284.37
InChI Key: GKXIRLWFAVILQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective therapy for a variety of cancer types.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility.

Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (1) as a hit for neuropeptide Y5 (NPY5) receptor antagonism. They optimized this lead for in vitro potency, altering stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group.

Hydrophilicity Studies

Koga et al. (2011) developed a methodology for determining the hydrophobicity/hydrophilicity indices of various solutes, including tetramethyl urea. Their research suggests that methyl groups attached to an N atom do not promote hydrophobicity but enhance hydrophilicity.

Oligonucleotide Synthesis

Grajkowski et al. (2001) synthesized 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite 1 for solid-phase synthesis of oligonucleotides. This compound offers a cost-efficient option for therapeutic oligonucleotide preparation, simplifying postsynthesis processing.

Fluorescent Probe for Al3+ Detection

Wang et al. (2017) designed a novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), for selective and sensitive detection of Al3+ in living cells.

Synthesis of Acyclic Nucleoside Analogues

Harnden et al. (1990) described syntheses of 1-(hydroxyalkoxy)pyrimidines as acyclic nucleoside analogues. These compounds were obtained by cyclizing appropriately functionalized ureas.

Antimicrobial Activity

Reddy et al. (2003) synthesized N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity.

properties

IUPAC Name

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-7-8-18-13(5-1-2-6-13)10-14-12(17)15-11-4-3-9-19-11/h3-4,9,16H,1-2,5-8,10H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIRLWFAVILQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea

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